A Technical Guide to 1-Methylpiperazine-2-carboxylic acid Dihydrochloride: Properties, Analysis, and Applications
A Technical Guide to 1-Methylpiperazine-2-carboxylic acid Dihydrochloride: Properties, Analysis, and Applications
Abstract: This technical guide provides an in-depth examination of 1-Methylpiperazine-2-carboxylic acid dihydrochloride (CAS No. 1246550-14-0), a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. The piperazine scaffold is a privileged structure in pharmacology, and this specific derivative offers a unique combination of a chiral carboxylic acid and a methylated tertiary amine, presenting a versatile synthon for creating complex molecular architectures. This document details the compound's physicochemical properties, provides validated analytical and characterization methodologies, discusses its synthetic relevance and potential applications, and outlines essential safety and handling protocols. The insights herein are curated for researchers, scientists, and drug development professionals seeking to leverage this compound in their synthetic workflows.
Introduction: The Strategic Value of the Piperazine Moiety
The piperazine ring is one of the most ubiquitous heterocyclic scaffolds found in pharmaceuticals and biologically active molecules. Its prevalence is attributed to several key factors: the two nitrogen atoms can be functionalized to modulate basicity and lipophilicity, it can serve as a rigid linker to orient pharmacophoric groups in three-dimensional space, and its inherent aqueous solubility often improves the pharmacokinetic profile of drug candidates.
1-Methylpiperazine-2-carboxylic acid dihydrochloride emerges as a particularly valuable intermediate. It incorporates three key features onto the piperazine core:
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A Chiral Center: The carboxylic acid at the C-2 position introduces stereochemistry, crucial for enantioselective interactions with biological targets.
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Differential Reactivity: It possesses a secondary amine, a tertiary amine, and a carboxylic acid. The nitrogens' basicity and nucleophilicity are tempered by their protonation in the dihydrochloride salt form, allowing for selective reactions, often starting with the carboxylic acid.
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Enhanced Solubility: The dihydrochloride salt form significantly improves solubility in polar and aqueous media, a desirable trait for both reaction setup and subsequent biological testing of its derivatives.[1][2]
This guide serves as a comprehensive resource for understanding and utilizing this potent chemical tool.
Physicochemical and Structural Properties
A foundational understanding of a compound's physical and chemical properties is paramount for its effective use in a laboratory setting.
Chemical Identity and Structure
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IUPAC Name: 1-Methylpiperazine-2-carboxylic acid dihydrochloride
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CAS Number: 1246550-14-0[3]
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Molecular Formula: C₆H₁₄Cl₂N₂O₂[3]
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Molecular Weight: 217.09 g/mol [3]
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Structure: (Note: Image is a representation) The structure consists of a piperazine ring N-methylated at the 1-position and substituted with a carboxylic acid at the 2-position. The two basic nitrogen atoms are protonated and associated with two chloride counter-ions.
Core Chemical Properties
All quantitative data are summarized in the table below for efficient reference.
| Property | Value | Source(s) |
| CAS Number | 1246550-14-0 | [3] |
| Molecular Formula | C₆H₁₄Cl₂N₂O₂ | [3] |
| Molecular Weight | 217.09 g/mol | [3] |
| Appearance | White to off-white powder/solid | [1] |
| Purity | Typically ≥97% | [3] |
| Canonical SMILES | CN1CCNCC1C(=O)O.Cl.Cl | [4] |
| InChIKey | CCOAGJXNPXLMGI-UHFFFAOYSA-N | [4] |
| Storage Conditions | Store at 0-8 °C in a dry, well-ventilated place | [1] |
*Data inferred from chemically similar compounds or the parent free base.
Solubility Profile
As a dihydrochloride salt, the compound exhibits enhanced solubility in polar solvents.[1][2] This is a direct consequence of the charged ammonium groups, which readily interact with polar solvent molecules like water, methanol, and DMSO. This property is highly advantageous for preparing stock solutions for high-throughput screening or for conducting reactions in aqueous or polar organic media. Preliminary solubility tests are recommended for specific applications, starting with water, methanol, and ethanol.
General Synthetic Strategy
While specific, proprietary synthesis routes may vary between suppliers, a general and logical synthetic approach can be conceptualized based on established organic chemistry principles for piperazine derivatives.[5][6]
Retrosynthetic Analysis
A logical retrosynthetic pathway illustrates how the target molecule can be constructed from simpler, commercially available precursors. The primary disconnections are the N-methyl bond and the formation of the piperazine ring itself.
Caption: Retrosynthetic pathway for 1-Methylpiperazine-2-carboxylic acid.
Exemplary Synthetic Protocol
The following is a generalized, multi-step protocol based on common synthetic transformations for this class of compounds.
Step 1: Hydrogenation of a Pyrazine Precursor
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To a solution of pyrazine-2-carboxamide in an appropriate solvent (e.g., water or methanol), add a hydrogenation catalyst such as Palladium on carbon (Pd/C).[6]
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Pressurize the reaction vessel with hydrogen gas (typically 50-100 psi).
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Heat and stir the reaction mixture until analysis (e.g., by TLC or LC-MS) indicates complete consumption of the starting material.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield racemic piperazine-2-carboxamide.[6]
Step 2: Chiral Resolution and Hydrolysis
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The racemic intermediate can be resolved using enzymatic methods. For instance, an aminopeptidase can selectively hydrolyze one enantiomer of the amide to the corresponding carboxylic acid.[6]
-
The mixture of the enantiopure acid and the remaining amide enantiomer can then be separated by extraction or chromatography.
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The separated amide can be hydrolyzed to the carboxylic acid under acidic or basic conditions to access the other enantiomer if desired.
Step 3: N-Methylation
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The enantiopure piperazine-2-carboxylic acid is subjected to reductive amination with formaldehyde. The Eschweiler-Clarke reaction is a classic and effective choice.
-
Dissolve the piperazine acid in a mixture of aqueous formaldehyde and formic acid.
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Heat the solution to reflux. The formic acid acts as the reducing agent.
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Monitor the reaction for the formation of the N-methylated product.
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Upon completion, cool the reaction and neutralize to isolate the 1-methylpiperazine-2-carboxylic acid free base.
Step 4: Dihydrochloride Salt Formation
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Dissolve the purified free base in a suitable anhydrous solvent, such as diethyl ether or isopropanol.
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Bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in the chosen solvent.[7]
-
The dihydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with the solvent, and dry under vacuum to yield the final product.
Analytical and Spectroscopic Characterization
Rigorous characterization is essential to confirm the identity, purity, and structure of the compound. The following section describes the expected outcomes from standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for structural elucidation. For 1-Methylpiperazine-2-carboxylic acid dihydrochloride in a solvent like D₂O:
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¹H NMR:
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N-CH₃: A singlet integrating to 3 protons, expected around δ 2.8-3.2 ppm.
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Piperazine Ring Protons (CH, CH₂): A series of complex, overlapping multiplets between δ 3.0-4.5 ppm, integrating to 7 protons. The proton at the C2 chiral center will appear as a distinct multiplet (likely a doublet of doublets).
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NH Protons: These protons will exchange with D₂O and may not be visible. In a non-deuterated solvent like DMSO-d₆, they would appear as broad signals.
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COOH Proton: This will also exchange in D₂O. In DMSO-d₆, it would appear as a very broad singlet at high chemical shift (δ > 10 ppm).
-
-
¹³C NMR:
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C=O: A signal in the δ 168-175 ppm range.
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Piperazine Ring Carbons: Multiple signals between δ 40-60 ppm.
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N-CH₃: A signal around δ 40-45 ppm.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups. Expected characteristic absorption bands include:
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O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.
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N-H Stretch (Ammonium): Broad absorption in the 2400-2800 cm⁻¹ range, often appearing as multiple small peaks on top of the O-H band.
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C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1730 cm⁻¹.
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C-H Stretch (Aliphatic): Bands in the 2850-3000 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern.
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Technique: Electrospray ionization (ESI) is ideal due to the compound's polarity and salt nature.
-
Expected Ion: In positive ion mode, the primary ion observed would be for the free base [M+H]⁺, corresponding to the molecular weight of C₆H₁₂N₂O₂ plus a proton (m/z ≈ 145.09).
Workflow for Analytical Characterization
A systematic workflow ensures that all critical quality attributes of the compound are verified.
Caption: Standard analytical workflow for compound characterization.
Reactivity and Applications in Drug Discovery
The true value of 1-Methylpiperazine-2-carboxylic acid dihydrochloride lies in its utility as a versatile synthetic intermediate.
Key Reactive Sites
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Carboxylic Acid: This is often the primary site for initial modification. It can be readily converted to amides via coupling reactions (using reagents like HATU, HOBt, or EDC), transformed into esters, or reduced to a primary alcohol.
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Secondary Amine: Once the free base is generated (e.g., by adding a non-nucleophilic base like diisopropylethylamine), the secondary amine becomes a potent nucleophile. It can undergo acylation, alkylation, reductive amination, or be used in reactions like Buchwald-Hartwig amination.
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Tertiary Amine: The N-methyl group is generally stable, though it can influence the conformation of the piperazine ring and provides a permanent basic center in the final molecule.
Role as a Building Block
This compound serves as a key intermediate for synthesizing a wide array of more complex molecules, particularly in the development of treatments for central nervous system (CNS) disorders, analgesics, and antidepressants.[1][2] The piperazine scaffold is a core component of numerous approved drugs, and this building block provides a direct route to novel chiral derivatives.[8]
Safety, Handling, and Storage
Adherence to proper safety protocols is critical when working with any chemical reagent. The information below is based on data for closely related compounds and general laboratory safety principles.
Hazard Identification
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Skin/Eye Contact: As a dihydrochloride salt, aqueous solutions can be acidic and may cause skin and eye irritation or burns.[9] Direct contact should be avoided.
-
Inhalation: Inhalation of the dust may cause respiratory tract irritation.
-
Ingestion: May be harmful if swallowed.[10]
Recommended Handling Procedures
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Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[11]
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[11]
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]
-
Skin: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.[9]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11]
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Storage and Stability
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Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[11] Recommended storage temperature is often refrigerated (0-8 °C) to ensure long-term stability.[1]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[11]
Conclusion
1-Methylpiperazine-2-carboxylic acid dihydrochloride is a high-value synthetic intermediate that provides a robust platform for the development of novel chemical entities. Its combination of a chiral core, differentiated reactive sites, and favorable physical properties makes it an essential tool for medicinal chemists. By understanding its properties as detailed in this guide, researchers can confidently and safely integrate this building block into their synthetic programs to accelerate the discovery of next-generation therapeutics.
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Al-Ghorbani, M., et al. (2021). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Molecules, 26(11), 3257. Available at: [Link]
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Salerno, M., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(19), 6791. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12957464, Methyl 1-methylpiperidine-2-carboxylate. Retrieved from [Link]
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